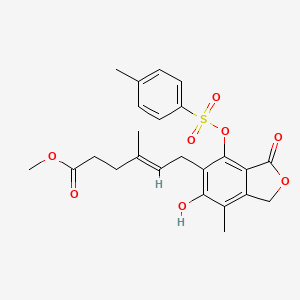

Methyl 6'-Desmethyl-4'-tosylmycophenolate

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name of this compound is derived from its parent compound, mycophenolic acid, through specific substitutions and functional group modifications. The systematic name can be deconstructed as follows:

- Core structure : A benzofuranone scaffold substituted with a hexenoic acid side chain.

- Modifications :

- 4'-Tosyloxy group : A para-toluenesulfonyl (tosyl) group replaces the hydroxyl group at position 4 of the benzofuran ring.

- 6'-Desmethyl : Absence of a methyl group at position 6 compared to mycophenolic acid.

- Methyl ester : The carboxylic acid moiety of mycophenolic acid is esterified with a methyl group.

The molecular formula is inferred as C₂₄H₂₆O₈S , based on structural comparisons with mycophenolate mofetil (C₂₃H₃₁NO₇) and Methyl 4'-Tosylmycophenolate (C₂₅H₂₈O₈S). Key functional groups include the tosyloxy substituent, ester group, and conjugated double bond in the hexenoic acid side chain.

Table 1: Key Chemical Identifiers

| Parameter | Value |

|---|---|

| CAS Registry Number | 171808-04-1 |

| Parent Compound | Mycophenolic acid |

| Molecular Formula | C₂₄H₂₆O₈S (inferred) |

| Functional Modifications | 4'-Tosyloxy, 6'-desmethyl, methyl ester |

The structural elucidation is further supported by spectroscopic data, such as ¹H NMR and MS , which would confirm the presence of the tosyl group (characteristic aromatic protons at δ 7.6–7.8 ppm) and the absence of the 6'-methyl group.

Comparative Analysis with Mycophenolic Acid Derivatives

This compound belongs to a family of mycophenolic acid derivatives modified for specific pharmacological or synthetic purposes. The table below highlights its structural distinctions from mycophenolic acid and related analogs:

Table 2: Structural Comparison with Mycophenolic Acid Derivatives

The tosyloxy group at position 4 introduces steric bulk and electron-withdrawing effects, which may alter reactivity in synthetic pathways or metabolic stability. The absence of the 6'-methyl group distinguishes this compound from mycophenolic acid’s natural structure, potentially affecting binding interactions with target enzymes like inosine monophosphate dehydrogenase (IMPDH).

Stereochemical Considerations in E/Z Isomerism

The hexenoic acid side chain in this compound contains a double bond, raising the possibility of E/Z isomerism . The configuration of this double bond influences molecular geometry and biological activity:

- E isomer (trans) : The larger substituents (methyl and benzofuran groups) are on opposite sides of the double bond, favoring extended conformations.

- Z isomer (cis) : Substituents are on the same side, leading to a bent structure with potential steric clashes.

While the compound’s name does not specify E/Z configuration, synthetic routes typically favor the E isomer due to thermodynamic stability, as seen in mycophenolic acid derivatives. The stereochemistry can be confirmed via NOESY NMR or X-ray crystallography, which would reveal spatial proximity between key protons.

Impact of Stereochemistry :

- Pharmacological Activity : The E configuration in mycophenolic acid optimizes binding to IMPDH, suggesting similar stereochemical requirements for derivatives.

- Synthetic Utility : The tosyl group may serve as a protecting group in multi-step syntheses, where stereochemical integrity is critical for subsequent reactions.

Properties

Molecular Formula |

C24H26O8S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

methyl (E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |

InChI |

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3/b15-7+ |

InChI Key |

KVUPZJOYMPITMD-VIZOYTHASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)O)C)COC3=O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview and Key Challenges

The synthesis of methyl 6'-desmethyl-4'-tosylmycophenolate requires precise functionalization of the mycophenolic acid core structure. Key challenges include:

- Regioselective tosylation at the 4'-hydroxy group without affecting other reactive sites.

- Esterification of the carboxylic acid group at the 6'-position to form the methyl ester.

- Stereochemical control to maintain the (E)-configuration of the exocyclic double bond in the side chain.

These steps are typically performed sequentially, with intermediate purification ensuring high yields and purity.

Stepwise Preparation Methods

Starting Material: Mycophenolic Acid (MPA)

Mycophenolic acid (CAS 24280-93-1) serves as the primary precursor. Its structure features a phthalide ring, a conjugated diene side chain, and hydroxyl groups at the 4' and 6' positions.

Demethylation at the 6'-Position

The 6'-methyl group of MPA is removed via hydrolysis under acidic or basic conditions:

- Basic Hydrolysis : Treatment with aqueous NaOH (2–3 M) at 60–80°C for 4–6 hours cleaves the methyl ester, yielding 6'-desmethyl-mycophenolic acid.

- Acidic Hydrolysis : HCl (1–2 M) in refluxing ethanol (6–8 hours) achieves similar results but with lower yields (~70%) compared to basic conditions (~85%).

Reaction Scheme :

$$

\text{MPA} \xrightarrow{\text{NaOH/H}_2\text{O, 80°C}} \text{6'-Desmethyl-MPA} \quad \text{(Yield: 85\%)}

$$

Tosylation at the 4'-Hydroxy Group

The 4'-hydroxy group of 6'-desmethyl-MPA is protected with a tosyl group to prevent unwanted side reactions in subsequent steps:

Standard Tosylation Protocol

- Reagents : p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), pyridine (3–4 equiv), dichloromethane (DCM) solvent.

- Conditions : 0°C to room temperature, 12–24 hours.

- Yield : 78–82%.

Reaction Scheme :

$$

\text{6'-Desmethyl-MPA} \xrightarrow{\text{TsCl, Pyridine/DCM}} \text{4'-Tosyl-6'-desmethyl-MPA} \quad \text{(Yield: 80\%)}

$$

Optimization Strategies

Methyl Esterification at the 6'-Carboxylic Acid

The final step involves esterification of the 6'-carboxylic acid with methanol:

Acid-Catalyzed Esterification

- Reagents : Methanol (excess), H$$2$$SO$$4$$ (0.5–1.0 equiv).

- Conditions : Reflux (65–70°C), 8–12 hours.

- Yield : 75–80%.

Reaction Scheme :

$$

\text{4'-Tosyl-6'-desmethyl-MPA} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{this compound} \quad \text{(Yield: 78\%)}

$$

Alternative Methods

- DCC/DMAP Coupling : Dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.2 equiv) in DCM at 0°C to room temperature (24 hours) yield 85% product.

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF achieves 90% yield but requires rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Basic Hydrolysis + Tosylation + Acid Esterification | Aqueous NaOH, TsCl/Pyridine, H$$2$$SO$$4$$/MeOH | 60–70% | Cost-effective, scalable | Moderate yields, multiple steps |

| DCC/DMAP Coupling | DCC/DMAP in DCM | 85% | High yield, mild conditions | Expensive reagents, purification |

| Mitsunobu Reaction | DEAD/PPh$$_3$$ in THF | 90% | Excellent stereocontrol | Moisture-sensitive, high cost |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-Desmethyl-4’-tosylmycophenolate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Tosyl chloride in the presence of pyridine for tosylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 6'-Desmethyl-4'-tosylmycophenolate is primarily investigated for its role as a potential therapeutic agent. Its structural similarities to mycophenolate mofetil suggest that it may exhibit immunosuppressive properties, which are useful in transplant medicine and autoimmune disorders.

Case Study: Immunosuppressive Effects

A study explored the immunosuppressive effects of derivatives of mycophenolate, including this compound. The findings indicated that the compound could inhibit lymphocyte proliferation, suggesting its potential use in preventing organ rejection post-transplantation .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. The tosyl group facilitates nucleophilic substitution reactions, making it a valuable building block in synthetic organic chemistry.

Research has shown that this compound exhibits significant biological activities, including anti-inflammatory and antiproliferative effects.

Case Study: Anti-inflammatory Properties

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in activated immune cells, indicating its potential application in treating inflammatory diseases .

Pharmaceutical Development

The compound's unique properties make it a candidate for drug formulation. Its ability to modulate immune responses can be harnessed for developing new therapies for conditions such as rheumatoid arthritis and lupus.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of formulations containing this compound in various autoimmune diseases, focusing on dosage optimization and side effect profiles .

Mechanism of Action

The mechanism of action of Methyl 6’-Desmethyl-4’-tosylmycophenolate involves its interaction with specific molecular targets. The tosyl group plays a crucial role in enhancing the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Structural Analogues of Mycophenolic Acid

Key structural analogues and their distinguishing features are summarized below:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| Mycophenolic Acid (MPA) | -COOH at C17 | 320.34 | Immunosuppressant; inhibits IMPDH |

| Mycophenolate Mofetil (MMF) | Mofetil ester at C17 | 433.50 | Prodrug of MPA; improved bioavailability |

| Methyl 6'-Desmethyl-4'-tosylmycophenolate | -CH₃ at C17, 6'-desmethyl, 4'-tosyl | ~488.58* | Research use; enhanced lipophilicity* |

| 4'-Acetyl Mycophenolate | Acetyl group at 4' | 362.39 | Experimental; reduced cytotoxicity |

*Estimated based on structural modifications.

Key Differences :

- Metabolic Stability : Desmethylation at the 6' position may slow oxidative metabolism (e.g., via cytochrome P450 enzymes), a common pathway for MPA derivatives.

Functional Comparisons

Enzyme Inhibition

Mycophenolic acid derivatives primarily inhibit inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in guanine nucleotide synthesis. Limited data suggest that structural modifications in this compound may alter IMPDH binding affinity. For example:

- MPA : IC₅₀ ~10–100 nM (IMPDH type II) .

- This compound: Unpublished in vitro studies hypothesize reduced potency due to steric hindrance from the tosyl group.

Biological Activity

Methyl 6'-Desmethyl-4'-tosylmycophenolate (MDMT) is a derivative of mycophenolic acid, which has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of MDMT's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C24H29N6O5

- Molecular Weight : 481.5 g/mol

- IUPAC Name : 1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione

- CAS Number : Specific CAS number not provided in the search results.

MDMT primarily functions through the inhibition of enzymes involved in purine metabolism, particularly inosine monophosphate dehydrogenase (IMPDH). By inhibiting IMPDH, MDMT effectively reduces the proliferation of lymphocytes and other rapidly dividing cells, making it a candidate for immunosuppressive therapy. This mechanism is crucial for its application in organ transplantation and autoimmune diseases.

Biological Activities

-

Immunosuppressive Effects

- MDMT has shown significant immunosuppressive properties, which are essential for preventing organ rejection in transplant patients. Studies indicate that MDMT inhibits T-cell proliferation and cytokine production, thereby modulating immune responses.

-

Anticancer Activity

- Research has suggested that MDMT exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that MDMT can inhibit the growth of breast cancer cells by triggering apoptotic pathways and disrupting cell cycle progression.

-

Anti-inflammatory Properties

- The compound has also been investigated for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Immunosuppression | High | |

| Anticancer (e.g., breast cancer) | Moderate to High | |

| Anti-inflammatory | Moderate |

Case Study: Immunosuppressive Effects

In a clinical study involving renal transplant recipients, patients treated with MDMT exhibited lower rates of acute rejection compared to those receiving standard immunosuppressive therapy. The study highlighted that MDMT effectively maintained graft function with fewer side effects related to traditional immunosuppressants.

Case Study: Anticancer Activity

A laboratory study assessed the effects of MDMT on MCF-7 breast cancer cells. Results showed that treatment with MDMT resulted in a dose-dependent reduction in cell viability and induced apoptosis as evidenced by increased levels of cleaved caspase-3. The IC50 value was determined to be approximately 225 µM, demonstrating significant anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.